5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one
Description
This compound belongs to the quinolinone-pyrimidinone hybrid family, characterized by a fused bicyclic system comprising a quinoline core and a pyrimidine ring. The 4-methylphenyl substituent at position 6 of the pyrimidinone ring and the amino group at position 2 contribute to its unique electronic and steric properties.
Properties
CAS No. |
833488-15-6 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]quinolin-8-ol |
InChI |
InChI=1S/C20H16N4O/c1-12-4-6-13(7-5-12)16-11-17(24-20(21)23-16)14-8-9-18(25)19-15(14)3-2-10-22-19/h2-11,25H,1H3,(H2,21,23,24) |
InChI Key |
QVWPBHMVLUSIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several steps including ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline derivatives.
Scientific Research Applications
5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (): Features a pyrimidine carbonyl linkage to the quinolinone, altering conjugation and solubility compared to the fused system of the target compound.
Substituent Variations
Physicochemical and Spectroscopic Properties
- Melting Points: The target compound’s analogs exhibit high thermal stability (200–256°C), consistent with extended aromatic systems and hydrogen-bonding capacity (e.g., amino and carbonyl groups) .
- Spectroscopic Data: 1H NMR: Aromatic protons in the target compound’s quinoline and pyrimidinone rings are expected to resonate at δ 6.5–8.5 ppm, similar to analogs in and . IR: Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) are common across pyrimidinone derivatives .
Biological Activity
The compound 5-[2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one represents a class of heterocyclic compounds with significant biological activity. Its structure, featuring a pyrimidine ring fused with a quinoline moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 270.3 g/mol. The compound's structure can be depicted as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV . The structural similarity of 5-[2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one to known NNRTIs warrants further investigation into its antiviral properties.
- Antitumor Activity : The presence of a quinoline scaffold has been associated with anticancer properties. Compounds containing similar structures have shown effectiveness against various cancer cell lines, indicating that this compound may also possess cytotoxic effects against tumors .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
-
Cytotoxicity Studies :
- Research involving related compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications. The mechanism of action often involves induction of apoptosis in cancer cells, making these compounds promising candidates for further development .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
